molecular formula C11H13ClO2 B13312599 1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13312599
M. Wt: 212.67 g/mol
InChI Key: NIJLMTGUNHSAFD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with a unique structure that includes a chloro and hydroxy substituted phenyl ring attached to a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 3-chloro-4-hydroxybenzoic acid.

    Reduction: 1-(3-chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: 1-(3-amino-4-hydroxyphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxyphenylacetic acid
  • 3-Chloro-4-hydroxyphenylacetamide
  • 3-Chloro-4-hydroxybenzeneethanol
  • (+)-Xylariamide A
  • Coniothyriomycin

Uniqueness

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, such as the presence of a dimethylpropanone moiety, which distinguishes it from other similar compounds

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3

InChI Key

NIJLMTGUNHSAFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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